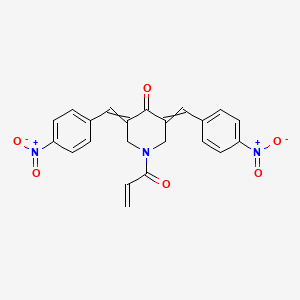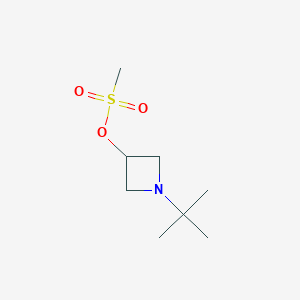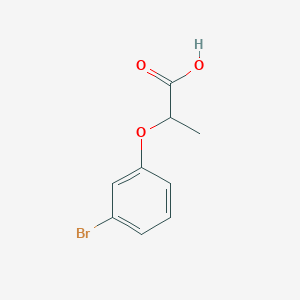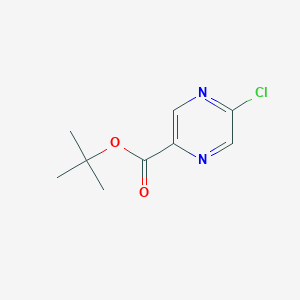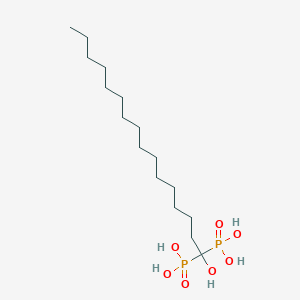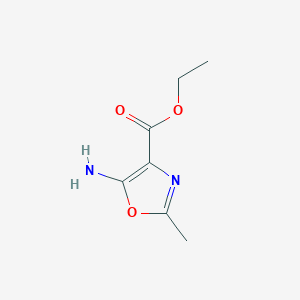
1,4-Bis(chlorodifluoromethyl)benzene
Overview
Description
1,4-Bis(chlorodifluoromethyl)benzene, with the chemical formula C8H4Cl2F4 and CAS registry number 2629-68-7, is a compound known for its applications in various industries. This colorless liquid is characterized by its chloro and difluoromethyl functional groups. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This compound exhibits excellent thermal stability and low toxicity, making it suitable for use in high-temperature reactions and as a solvent in certain applications. Additionally, this compound has been found to possess potential antimicrobial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(chlorodifluoromethyl)benzene can be synthesized through various methods. One common method involves the fluorination of 1,4-bis(trichloromethyl)benzene in the presence of an effective quantity of a fluorinating agent . Another method includes a microwave-assisted protocol for the synthesis of 1,4-bis(difluoromethyl)benzene from 1,4-bis(dichloromethyl)benzene and potassium fluoride . This method increases the yield and reduces the reaction time significantly compared to conventional heating procedures.
Industrial Production Methods
Industrial production methods for this compound often involve batch or continuous processes that aim to optimize yield and reduce production costs. These methods typically include chlorination and fluorination reactions under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(chlorodifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride for fluorination and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the fluorination of 1,4-bis(trichloromethyl)benzene can yield this compound as a major product .
Scientific Research Applications
1,4-Bis(chlorodifluoromethyl)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential antimicrobial and antifungal properties make it a candidate for research in biological applications.
Medicine: Its low toxicity and stability make it suitable for use in the development of medical compounds.
Industry: The compound is used in high-temperature reactions and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism by which 1,4-Bis(chlorodifluoromethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The chloro and difluoromethyl groups play a crucial role in its reactivity and stability. The compound can interact with various enzymes and proteins, leading to its antimicrobial and antifungal properties. The exact molecular targets and pathways involved are still under investigation, but its unique functional groups contribute to its overall activity .
Comparison with Similar Compounds
1,4-Bis(chlorodifluoromethyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(trifluoromethyl)benzene: This compound has trifluoromethyl groups instead of chlorodifluoromethyl groups, which can affect its reactivity and applications.
(Chlorodifluoromethyl)benzene: This compound has only one chlorodifluoromethyl group, making it less reactive compared to this compound.
The uniqueness of this compound lies in its combination of chloro and difluoromethyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1,4-bis[chloro(difluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4/c9-7(11,12)5-1-2-6(4-3-5)8(10,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNDPTMROCQNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)Cl)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346307 | |
| Record name | 1,4-Bis(chlorodifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2629-68-7 | |
| Record name | 1,4-Bis(chlorodifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2629-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis-(chloro-difluoro-methyl)-benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(chlorodifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[chloro(difluoro)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of the 1,4-Bis(chlorodifluoromethyl)benzene synthesis method described in the second research paper?
A1: The research highlights a simplified and efficient synthesis method for this compound. [] The key advantage of this method is its simplicity, potentially allowing for scaled-up production using either batch or continuous processes. [] This is in contrast to the first paper, which uses this compound as a starting reagent rather than the final product. []
Q2: What are the different synthetic routes to obtain Octafluoro[2.2]paracyclophane involving this compound?
A2: The first paper describes a method for preparing Octafluoro[2.2]paracyclophane using this compound (referred to as dichloride in the paper) as one of the possible starting reagents. [] The method involves reacting the dichloride with trimethylsilyltributyline (TMSTBT) and fluoride ions in a specific solvent mixture under reflux conditions. [] This suggests that this compound can serve as a valuable precursor in synthesizing more complex fluorinated organic compounds like Octafluoro[2.2]paracyclophane.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




